5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-chlorophenylhydrazine with 3-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl bromoacetate under basic conditions to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve the efficiency of the process . Additionally, the use of catalytic systems and continuous flow reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionyl-tRNA synthetase by binding to the active site and preventing the synthesis of methionine . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-7-methoxy-2-(3-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with reversed positions of methoxy and ethoxy groups.
5-(3-Bromophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The unique combination of chloro, ethoxy, and methoxy groups in 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in inhibiting methionyl-tRNA synthetase compared to its analogs . Additionally, its structural features contribute to its enhanced stability and solubility, making it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O3/c1-3-30-23-12-6-11-20-22-15-21(16-7-5-10-19(14-16)29-2)27-28(22)25(31-24(20)23)17-8-4-9-18(26)13-17/h4-14,22,25H,3,15H2,1-2H3 |
InChI Key |
QHLFBLZCLTWWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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